![molecular formula C8H7BrF2O B2692373 1-Bromo-2-ethoxy-3,5-difluorobenzene CAS No. 1242418-44-5](/img/structure/B2692373.png)
1-Bromo-2-ethoxy-3,5-difluorobenzene
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Description
1-Bromo-2-ethoxy-3,5-difluorobenzene is a chemical compound with the molecular formula C8H7BrF2O . It falls under the category of fluorinated building blocks and is commonly used in organic synthesis . The compound’s structure consists of a benzene ring substituted with bromine, two fluorine atoms, and an ethoxy group.
Synthesis Analysis
The synthesis of 1-Bromo-2-ethoxy-3,5-difluorobenzene involves various methods, including halogenation reactions. One common approach is the bromination of 1-ethoxy-3,5-difluorobenzene using a brominating agent. The reaction typically occurs under mild conditions and yields the desired product .
Molecular Structure Analysis
The molecular structure of 1-Bromo-2-ethoxy-3,5-difluorobenzene can be visualized as a benzene ring with specific substituents. The bromine atom (Br) occupies one position on the ring, while the two fluorine atoms (F) are positioned ortho to each other. Additionally, the ethoxy group (C2H5O) is attached to the benzene ring .
Chemical Reactions Analysis
1-Bromo-2-ethoxy-3,5-difluorobenzene can participate in various chemical reactions, including nucleophilic substitution, electrophilic aromatic substitution, and cross-coupling reactions. Researchers have explored its reactivity in the synthesis of more complex molecules and functionalized derivatives .
Physical And Chemical Properties Analysis
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-bromo-2-ethoxy-3,5-difluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c1-2-12-8-6(9)3-5(10)4-7(8)11/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCJLVWCOPSPCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-ethoxy-3,5-difluorobenzene |
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